2-Cyanopyridine-3-carboxamide
Overview
Description
2-Cyanopyridine-3-carboxamide is a chemical compound with the CAS Number: 77849-43-5 . It has a molecular weight of 147.14 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in various studies . For instance, 2-Oxo-4-cyano-1,2-dihydropyridine-3-carboxamides were synthesized and their antiproliferative activity was studied . Another study reported the synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies . The equilibrium molecular structure of 2-cyanopyridine was determined from combined analysis of gas-phase electron diffraction and microwave data and results of ab initio calculations . The crystal structure of 2-pyridinecarboxamide was investigated using X-ray diffraction and SHELX 2018/3 (sh) software .
Chemical Reactions Analysis
This compound has been involved in various chemical reactions. For example, 2-cyanopyridine derivatives have been used for N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions . Another study reported the cyanoacetylation of amines .
Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .
Safety and Hazards
The safety data sheet (SDS) for 2-Cyanopyridine-3-carboxamide includes hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
Future Directions
Future research directions could include further exploration of the chemodivergent radical benzylation of 4-cyanopyridines , and the development of novel indole-2-carboxamides for specific applications . Another interesting direction could be the design, synthesis, and evaluation of pyrrole-3-carboxamide derivatives as EZH2 inhibitors and anticancer agents .
Properties
IUPAC Name |
2-cyanopyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c8-4-6-5(7(9)11)2-1-3-10-6/h1-3H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJOMGUGBDEONW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508780 | |
Record name | 2-Cyanopyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70508780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23649-22-1 | |
Record name | 2-Cyanopyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70508780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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